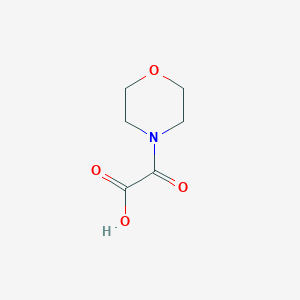

Morpholin-4-yl(oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

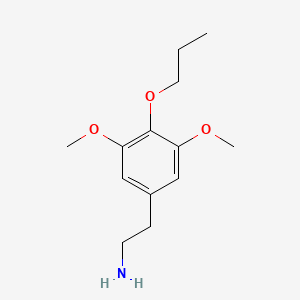

Morpholin-4-yl(oxo)acetic acid derivatives are a class of compounds that have been explored for their potential applications in medicinal chemistry. These derivatives have been identified as having significant biological activities, such as antifungal properties against Candida and Aspergillus species . The structural diversity of morpholine derivatives allows for the modulation of physicochemical and pharmacokinetic properties of drug candidates, which is crucial for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of morpholine derivatives has been a subject of interest due to their broad spectrum of biological activities. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been synthesized and optimized for improved plasmatic stability by introducing a gem-dimethyl group on the morpholine core . Additionally, novel synthetic routes have been developed to create structurally unique morpholine amino acids, which can serve as compact modules in drug design . The synthesis of 2-morpholine carboxylic acid derivatives has also been described, leading to the creation of new ring systems such as 1-aza-4-oxabicyclo[3.3.1]non-6-one .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been elucidated using various spectroscopic techniques, including UV, FT-IR, 1H, and 13C NMR spectroscopy . Density functional theory (DFT) calculations have been employed to understand the electronic structure and to predict the nonlinear optical properties of these compounds . The discovery of a non-nitrogen containing morpholine isostere demonstrates the ability of morpholine derivatives to adopt specific conformations that are favorable for interactions with biological targets, such as kinases .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions that are useful in medicinal chemistry. For example, the acid-catalyzed oligomerization between 4-(1-ethyl-1-propenyl)morpholine and benzylideneanilines has been reported to yield hexahydro-4-aza-s-indacene derivatives . These reactions often involve cyclization mechanisms that lead to the formation of complex and biologically active structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which is important for the development of compounds with desirable pharmacokinetic profiles. The thermodynamic properties, such as heat capacity, entropy, and enthalpy change, have been calculated for these compounds to understand their thermal behavior . Additionally, the electronic properties, such as the energy gap, electronegativity, and electrophilicity indices, have been computed to gain insights into the reactivity of morpholine derivatives .

Applications De Recherche Scientifique

Stereochemical Investigations

Morpholin-4-yl(oxo)acetic acid plays a role in stereochemical investigations. It is used as a catalyst in the reaction of certain esters with methyl ethyl ketone, leading to the formation of diastereomeric mixtures of various isomers. These reactions are significant for understanding and manipulating stereochemical outcomes in organic synthesis (El-Samahy, 2005).

Synthesis of Antifungal Agents

This compound has been integral in the development of antifungal agents. Specifically, derivatives of morpholin-4-yl(oxo)acetic acid have shown fungicidal properties against various Candida species and a broad spectrum of other fungi (Bardiot et al., 2015).

Drug Stability and Degradation Studies

Morpholin-4-yl(oxo)acetic acid is used in force degradation studies of certain pharmaceutical ingredients. These studies are crucial for confirming the selectivity of active pharmaceutical ingredients and understanding the stability of drugs under various conditions (Varynskyi & Kaplaushenko, 2019).

Intermediate in Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. Its role in forming stable structures through hydrogen bonds is noteworthy in the development of new pharmaceuticals (Mazur, Pitucha, & Rzączyńska, 2007).

Synthesis of DNA-PK Inhibitors

It has been used in the synthesis of DNA-dependent protein kinase inhibitors, showcasing its versatility in creating compounds that could potentially be used in cancer therapy or other medical applications (Rodriguez Aristegui et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-morpholin-4-yl-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(6(9)10)7-1-3-11-4-2-7/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEYYXXAPCEGCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572429 |

Source

|

| Record name | (Morpholin-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholin-4-yl(oxo)acetic acid | |

CAS RN |

28911-34-4 |

Source

|

| Record name | (Morpholin-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)